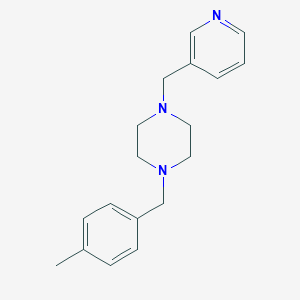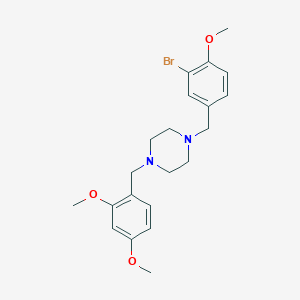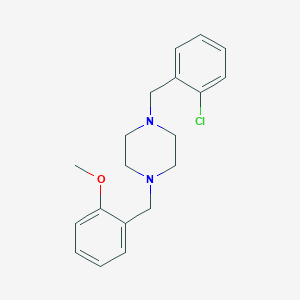![molecular formula C25H18Cl2N4OS2 B442451 1-(1,3-BENZOTHIAZOL-2-YL)-4-[1-(4-CHLOROANILINO)ETHYLIDENE]-3-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-1H-PYRAZOL-5-ONE](/img/structure/B442451.png)
1-(1,3-BENZOTHIAZOL-2-YL)-4-[1-(4-CHLOROANILINO)ETHYLIDENE]-3-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-1H-PYRAZOL-5-ONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,3-BENZOTHIAZOL-2-YL)-4-[1-(4-CHLOROANILINO)ETHYLIDENE]-3-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-1H-PYRAZOL-5-ONE is a complex organic compound that features a benzothiazole ring, chlorophenyl groups, and a pyrazolone core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-BENZOTHIAZOL-2-YL)-4-[1-(4-CHLOROANILINO)ETHYLIDENE]-3-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-1H-PYRAZOL-5-ONE typically involves multi-step organic reactions. The process begins with the formation of the benzothiazole ring, followed by the introduction of the chlorophenyl groups and the pyrazolone core. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale organic synthesis techniques, including batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters would be essential to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(1,3-BENZOTHIAZOL-2-YL)-4-[1-(4-CHLOROANILINO)ETHYLIDENE]-3-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-1H-PYRAZOL-5-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The chlorophenyl groups can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the compound.
Applications De Recherche Scientifique
1-(1,3-BENZOTHIAZOL-2-YL)-4-[1-(4-CHLOROANILINO)ETHYLIDENE]-3-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-1H-PYRAZOL-5-ONE has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: The compound is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It can be used in the development of new materials with specific properties, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of 1-(1,3-BENZOTHIAZOL-2-YL)-4-[1-(4-CHLOROANILINO)ETHYLIDENE]-3-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(1,3-benzothiazol-2-yl)aniline: A related compound with a benzothiazole ring and aniline group.
4-chlorophenylhydrazine: A compound with a chlorophenyl group and hydrazine moiety.
1,2-dihydro-3H-pyrazol-3-one: The core structure of the compound with potential modifications.
Uniqueness
1-(1,3-BENZOTHIAZOL-2-YL)-4-[1-(4-CHLOROANILINO)ETHYLIDENE]-3-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-1H-PYRAZOL-5-ONE is unique due to its combination of functional groups and structural features. This uniqueness contributes to its diverse range of applications and potential for further research and development.
Propriétés
Formule moléculaire |
C25H18Cl2N4OS2 |
|---|---|
Poids moléculaire |
525.5g/mol |
Nom IUPAC |
2-(1,3-benzothiazol-2-yl)-4-[N-(4-chlorophenyl)-C-methylcarbonimidoyl]-5-[(4-chlorophenyl)sulfanylmethyl]-1H-pyrazol-3-one |
InChI |
InChI=1S/C25H18Cl2N4OS2/c1-15(28-18-10-6-16(26)7-11-18)23-21(14-33-19-12-8-17(27)9-13-19)30-31(24(23)32)25-29-20-4-2-3-5-22(20)34-25/h2-13,30H,14H2,1H3 |
Clé InChI |
CIHOKWFEZAISQO-UHFFFAOYSA-N |
SMILES |
CC(=NC1=CC=C(C=C1)Cl)C2=C(NN(C2=O)C3=NC4=CC=CC=C4S3)CSC5=CC=C(C=C5)Cl |
SMILES canonique |
CC(=NC1=CC=C(C=C1)Cl)C2=C(NN(C2=O)C3=NC4=CC=CC=C4S3)CSC5=CC=C(C=C5)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(4-Nitrophenyl)methyl]-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine](/img/structure/B442368.png)

![1-(Furan-2-ylmethyl)-4-[4-(methylsulfanyl)benzyl]piperazine](/img/structure/B442370.png)




![1-[(2,3-DIMETHOXYPHENYL)METHYL]-4-{[4-(TRIFLUOROMETHYL)PHENYL]METHYL}PIPERAZINE](/img/structure/B442378.png)




![1-(2-Chlorobenzyl)-4-[4-(trifluoromethyl)benzyl]piperazine](/img/structure/B442388.png)
![3-[[4-[(2-Bromophenyl)methyl]piperazin-1-yl]methyl]-9-ethylcarbazole](/img/structure/B442389.png)
